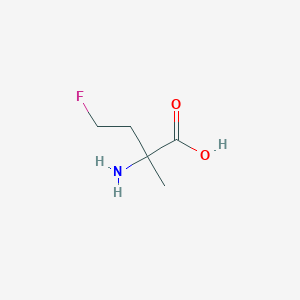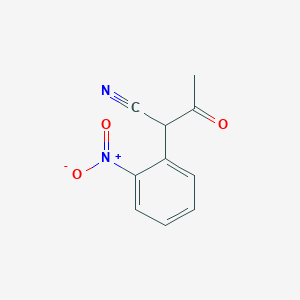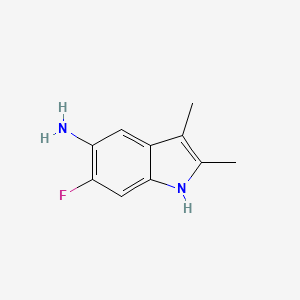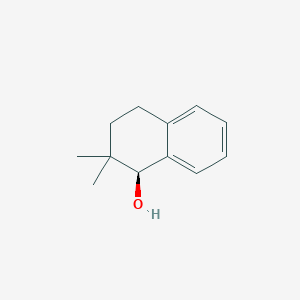
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an aminopentyl side chain, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with a suitable aminopentyl precursor. One common method involves the use of N-(5-aminopentyl)maleimide hydrochloride as a starting material. The reaction is carried out in the presence of a condensing agent such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The aminopentyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminopentyl side chain allows the compound to bind to enzymes and proteins, potentially inhibiting their activity. The thiazolidine ring can interact with various biological pathways, leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Aminopentyl)acetamide: Shares the aminopentyl side chain but lacks the thiazolidine ring
Tetramethylrhodamine Cadaverine: Contains a similar aminopentyl group but is used primarily for labeling and imaging applications.
Uniqueness
3-(5-Aminopentyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both the aminopentyl side chain and the thiazolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H14N2O2S |
|---|---|
Poids moléculaire |
202.28 g/mol |
Nom IUPAC |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14N2O2S/c9-4-2-1-3-5-10-7(11)6-13-8(10)12/h1-6,9H2 |
Clé InChI |
UBTQTJKFLZSNLO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)


![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)


![2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13221542.png)



amine](/img/structure/B13221568.png)
